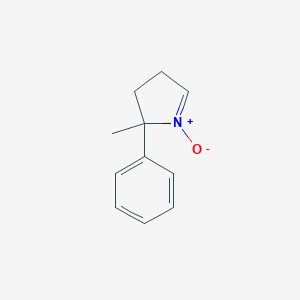

5-Methyl-5-phenyl-1-pyrroline N-Oxide

Description

Contextualizing Nitrone Spin Traps in Contemporary Radical Chemistry Research

In the realm of chemistry and biology, the study of short-lived free radicals is crucial for understanding a vast array of processes, from polymerization reactions to the mechanisms of oxidative stress-related diseases. researchgate.netwikipedia.org Free radicals, however, are often too transient to be detected directly by analytical techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.org This is where the technique of spin trapping becomes indispensable. wikipedia.org Spin trapping involves using a "spin trap" compound that reacts with a transient radical to form a significantly more stable paramagnetic "spin adduct." wikipedia.orgnih.govresearchgate.net This persistent radical can then accumulate to a concentration detectable by EPR spectroscopy. researchgate.net

Nitrone compounds are a prominent class of spin traps widely employed in free radical research. nih.govnih.gov The fundamental structure of a nitrone allows it to add a reactive radical across its carbon-nitrogen double bond, resulting in a stable nitroxide-based spin adduct. nih.govresearchgate.net The resulting EPR spectrum of this spin adduct is often characteristic of the specific radical that was trapped, allowing for its identification based on spectral features like hyperfine coupling constants. wikipedia.org

Among the most historically significant nitrone spin traps are α-phenyl-N-tert-butylnitrone (PBN), a non-cyclic nitrone, and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a cyclic nitrone. nih.govrsc.org These compounds have been instrumental in detecting and characterizing free radical intermediates in countless chemical and biological systems. nih.govnih.gov However, these first-generation traps have known limitations, such as the low water solubility of PBN or the relative instability of certain DMPO spin adducts, which has driven the development of more advanced derivatives. rsc.org

The Significance of 5-Methyl-5-phenyl-1-pyrroline N-Oxide (MPPO) as an Advanced Spin Trapping Agent

This compound (MPPO) has emerged as an advanced, improved DMPO-type spin trap for use in radical chemistry research. nih.gov It was developed to overcome some of the known drawbacks associated with DMPO. A key advantage of MPPO is its enhanced stability and excellent shelf life, which contrasts with the known instabilities of DMPO. nih.gov Furthermore, MPPO does not exhibit the common artifacts that can complicate the interpretation of DMPO spin trapping experiments. nih.gov

The performance of MPPO as a spin trap is notable. Its rate constants for spin trapping are similar to those of DMPO, but the resulting spin adducts exhibit significantly longer lifetimes. nih.gov This increased persistence of the MPPO spin adducts is a critical feature, as it allows for a more reliable detection and characterization of the trapped radicals. The EPR spectra of MPPO spin adducts show patterns that are analogous to those from DMPO, which is beneficial for researchers familiar with interpreting DMPO spectra. nih.gov

An interesting characteristic of MPPO is the formation of diastereomeric spin adducts. When trapping carbon-centered radicals, two distinct spin adduct spectra are often detected, which have been assigned to the trans (major component) and cis (minor component) addition of the radical with respect to the phenyl group on the pyrroline (B1223166) ring. nih.gov Conversely, for superoxide (B77818)/peroxyl radical adducts, this assignment appears to be reversed. nih.gov In the case of hydroxyl radical trapping, only a single EPR spectrum is observed. nih.gov

Table 1: Comparative Properties of MPPO and DMPO Spin Traps

| Feature | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | This compound (MPPO) |

|---|---|---|

| Stability | Less stable, prone to degradation | More stable with excellent shelf life nih.gov |

| Artifacts | Known to produce artifacts that can interfere with spectra nih.gov | Commonly known artifacts are not present nih.gov |

| Spin Adduct Lifetime | Shorter lifetimes for many adducts (e.g., superoxide adduct t½ ≈ 1 min) nih.govnih.gov | Longer lifetimes for spin adducts nih.gov |

| Spin Adduct Spectra | Well-characterized, serves as a benchmark | Similar patterns to DMPO adducts nih.gov |

| Stereochemistry | Forms diastereomers, but not always resolved or analyzed | Can form resolvable cis and trans adducts, providing additional structural information nih.gov |

Evolution of Pyrroline N-Oxide Spin Traps: From Early Generations to Advanced Derivatives

The development of nitrone spin traps has been an evolutionary process driven by the need for greater stability, specificity, and adduct persistence. The journey began with non-cyclic nitrones like PBN, which, despite their utility, had limitations that spurred further innovation. rsc.orgplos.org The introduction of cyclic nitrones, most notably 5,5-dimethyl-1-pyrroline N-oxide (DMPO), marked a significant milestone. nih.gov DMPO became one of the most popular spin traps due to its effectiveness in trapping a wide range of radicals in biological systems. nih.govsigmaaldrich.com

Despite its widespread use, the limitations of DMPO, particularly the instability of its superoxide radical adduct, became apparent. rsc.org This critical drawback prompted the synthesis of a new generation of pyrroline N-oxide derivatives specifically designed for improved performance. The goal was to create traps that formed more persistent spin adducts, especially for highly reactive and biologically important species like superoxide.

This research led to the development of several advanced derivatives:

5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO): This phosphorylated nitrone was synthesized to enhance the stability of the superoxide spin adduct. rsc.org The DEPMPO-superoxide adduct is significantly more persistent than its DMPO counterpart, which allows for the detection of superoxide in demanding biological environments like reperfused ischemic hearts. rsc.orgacs.org However, the EPR spectra of its adducts can be complex due to the presence of diastereomers. nih.gov

5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO): As another derivative, EMPO also forms a superoxide adduct that is considerably more stable than that of DMPO. researchgate.net Its spin adducts produce EPR spectra that are very similar to those of DMPO, avoiding the complexity seen with DEPMPO. researchgate.net

5-Carboxy-5-methyl-1-pyrroline N-oxide (CMPO): This derivative was developed with a specific purpose: to selectively trap hydroxyl radicals (HO•) over superoxide radicals (O₂⁻). rsc.org This specificity allows for more targeted investigations of HO• formation in biological systems. rsc.org

This continuous evolution, from DMPO to sophisticated derivatives like DEPMPO, EMPO, and MPPO, highlights the persistent effort in the scientific community to refine the tools of radical chemistry, enabling more precise and reliable detection of transient species in complex systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-oxido-2-phenyl-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(8-5-9-12(11)13)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVZQJGDYSKCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=[N+]1[O-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Methyl 5 Phenyl 1 Pyrroline N Oxide and Its Derivatives

Strategies for the Preparation of 5-Methyl-5-phenyl-1-pyrroline N-Oxide

The synthesis of this compound, a five-membered cyclic nitrone, typically involves a multi-step sequence. While a universally "optimized" route can be context-dependent, common strategies often parallel the synthesis of the well-known spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), with modifications to incorporate the phenyl group.

Optimized Multi-Step Synthetic Routes

A general and adaptable synthetic pathway to 5-substituted-1-pyrroline N-oxides, including MPPO, often commences with a Michael addition reaction. The synthesis of the analogous compound, DMPO, provides a foundational framework. This process typically starts with the reaction of a nitroalkane with an α,β-unsaturated aldehyde or a precursor thereof.

For the synthesis of MPPO, a plausible route would involve the following key transformations:

Michael Addition: The synthesis would likely begin with the Michael addition of a phenyl-substituted nitroalkane, such as 2-nitro-2-phenylpropane, to an appropriate Michael acceptor like acrolein or a protected equivalent. This reaction forms the carbon skeleton of the target molecule.

Reduction of the Nitro Group: The nitro group of the resulting adduct is then selectively reduced to a hydroxylamine (B1172632). Common reducing agents for this transformation include zinc dust in the presence of ammonium chloride or catalytic hydrogenation.

Cyclization and Oxidation: The intermediate hydroxylamine undergoes spontaneous or acid-catalyzed cyclization to form the pyrrolidine ring. Subsequent oxidation of the cyclic hydroxylamine to the corresponding nitrone yields the final product, this compound. Oxidizing agents such as copper(II) acetate or air can be employed for this step.

A simplified representation of a potential synthetic scheme is outlined below:

| Step | Reactants | Key Transformation | Product |

| 1 | 2-Nitro-2-phenylpropane, Acrolein | Michael Addition | 4-Methyl-4-nitro-4-phenylpentanal |

| 2 | 4-Methyl-4-nitro-4-phenylpentanal, Zn/NH4Cl | Reduction of nitro group | 4-Hydroxylamino-4-methyl-4-phenylpentanal |

| 3 | 4-Hydroxylamino-4-methyl-4-phenylpentanal | Cyclization and Oxidation | This compound |

Stereoselective Synthesis and Chiral Control in Pyrroline (B1223166) N-Oxide Derivatives

The introduction of a chiral center at the C5 position of the pyrroline N-oxide ring, as is the case in many of its derivatives, necessitates stereoselective synthetic strategies to obtain enantiomerically pure or enriched compounds. Achieving chiral control is paramount for applications where stereochemistry influences biological activity or the properties of the resulting spin adducts.

Several approaches can be employed to achieve stereoselective synthesis:

Use of Chiral Starting Materials: A common strategy involves starting from a chiral precursor that already contains the desired stereocenter. For instance, chiral amino acids or their derivatives can be elaborated into chiral pyrrolidine N-oxides.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a key reaction, such as the Michael addition or an alkylation step. researchgate.net After the desired stereocenter is established, the auxiliary is removed. researchgate.netwikipedia.org Examples of commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral organocatalysts or metal complexes with chiral ligands, can promote the enantioselective formation of key intermediates. nih.gov For example, a chiral catalyst could be used to control the stereochemistry of the Michael addition step.

Diastereoselective Reactions: If a molecule already contains a chiral center, subsequent reactions can be designed to proceed with high diastereoselectivity, influenced by the existing stereocenter. For example, the diastereoselective oxidation of functionalized N-benzyl proline derivatives has been described as a method to produce chiral N-oxides. liverpool.ac.uk

The choice of method depends on the specific target molecule and the availability of starting materials and catalysts.

Synthesis of Structurally Modified Pyrroline N-Oxide Derivatives

The modification of the pyrroline N-oxide scaffold at the C5 position has led to the development of a diverse range of derivatives with tailored properties, such as improved stability of their radical adducts or altered lipophilicity.

Phosphorylated Nitrones: Synthetic Routes and Structural Diversification (e.g., DEPMPO, DHPMPO, CYPMPO, DIPPMPO)

Phosphorylated pyrroline N-oxides have emerged as a significant class of spin traps due to the enhanced stability of their superoxide (B77818) radical adducts compared to non-phosphorylated analogues.

5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO): The synthesis of DEPMPO is a well-established two-step process. It begins with the addition of diethyl phosphite to 2-methyl-1-nitropropene, which is generated in situ from 2-methyl-2-nitro-1-propanol. The resulting phosphorylated nitro compound is then reductively cyclized using zinc dust and ammonium chloride to yield DEPMPO.

Other Phosphorylated Derivatives (DHPMPO, CYPMPO, DIPPMPO): The synthetic strategy for DEPMPO can be adapted to produce a variety of other phosphorylated derivatives by using different phosphite reagents.

5-(Dihydroxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DHPMPO): This derivative can be obtained by the hydrolysis of DEPMPO.

5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO): The synthesis of this cyclic phosphonate derivative involves similar principles, utilizing a cyclic phosphite in the initial addition step. liverpool.ac.uk

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DIPPMPO): This analogue is synthesized using diisopropyl phosphite as the starting phosphorus-containing reagent.

The structural diversification of these phosphorylated nitrones allows for the fine-tuning of their properties, such as solubility and the hyperfine coupling constants of their spin adducts.

| Compound | Key Phosphorus Reagent |

| DEPMPO | Diethyl phosphite |

| DHPMPO | (Obtained from hydrolysis of DEPMPO) |

| CYPMPO | Cyclic phosphite (e.g., from 2,2-dimethyl-1,3-propanediol) |

| DIPPMPO | Diisopropyl phosphite |

Carboxylated and Ester-Functionalized Pyrroline N-Oxides (e.g., EMPO, 5-Carboxy-5-methyl-1-pyrroline N-oxide)

The introduction of carboxyl or ester functionalities at the C5 position can significantly alter the hydrophilicity of the spin trap and influence the stability of the resulting radical adducts.

5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO): The synthesis of EMPO follows a similar pathway to DMPO, starting with the Michael addition of 2-nitropropane to ethyl acrylate. The resulting nitro ester is then reduced and cyclized to form the pyrroline N-oxide.

5-Carboxy-5-methyl-1-pyrroline N-oxide: This carboxylated derivative can be prepared by the hydrolysis of the corresponding ester, such as EMPO. This conversion allows for a switch from a more lipophilic ester to a more hydrophilic carboxylic acid, which can be advantageous for biological studies in aqueous environments.

The synthesis of a family of ester-containing 5-carboxyl-5-methyl-1-pyrroline N-oxides has been reported, highlighting the versatility of this functionalization strategy. nih.gov

Halogenated Derivatives (e.g., 5-Methyl-5-trifluoromethyl-1-pyrroline N-Oxide)

The incorporation of fluorine atoms, particularly a trifluoromethyl group, can have a profound impact on the electronic properties of the nitrone and the stability of its radical adducts.

5-Methyl-5-trifluoromethyl-1-pyrroline N-Oxide (CF3-DMPO): A five-step synthetic sequence has been developed for the preparation of this trifluoromethyl analogue of DMPO. The key final step involves the reductive cyclization of 5,5,5-trifluoro-4-methyl-4-nitropentanal using zinc in acetic acid. This precursor is prepared through a multi-step process starting from 3,3,3-trifluoro-2-methyl-2-nitro-1-propanol. The electron-withdrawing nature of the trifluoromethyl group influences the spin trapping properties of the resulting nitrone.

Hydroxymethyl and Alkoxymethyl Substituted Pyrroline N-Oxides (e.g., HMMPO, FMMPO, PMMPO)

The synthesis and characterization of various substituted pyrroline N-oxides, including those with hydroxymethyl and alkoxymethyl groups, have been a subject of significant research. These derivatives are often explored for their potential as spin trapping agents to detect reactive oxygen species (ROS) and other radicals.

A study detailed the synthesis and spin trapping behavior of four derivatives of 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO), which feature a hydroxymethyl group at the 4-position. nih.govresearchgate.net These compounds are:

5-ethoxycarbonyl-4-hydroxymethyl-5-methyl-pyrroline N-oxide (EHMPO)

5-ethoxycarbonyl-5-ethyl-4-hydroxymethyl-pyrroline N-oxide (EEHPO)

4-hydroxymethyl-5-methyl-5-propoxycarbonyl-pyrroline N-oxide (HMPPO)

4-hydroxymethyl-5-methyl-5-iso-propoxycarbonyl-pyrroline N-oxide (HMiPPO)

These novel compounds were synthesized and tested for their ability to trap various oxygen- and carbon-centered radicals. nih.gov The presence of the hydroxymethyl and alkoxycarbonyl groups is intended to modulate the stability and reactivity of the resulting spin adducts, potentially offering advantages over existing spin traps. For instance, 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is a related compound with a molecular formula of C7H13NO2 and a molecular weight of 143.18. scbt.com

Design and Synthesis of Isotopically Labeled Pyrroline N-Oxides for Mechanistic and Advanced Applications (e.g., 13C-labeled, Deuterated Analogs)

Isotopic labeling of pyrroline N-oxides is a critical technique for advanced applications, particularly in mechanistic studies and in vivo imaging. nih.gov The incorporation of stable isotopes like ¹³C, ¹⁵N, or deuterium (²H) allows for unambiguous identification of radical adducts in mass spectrometry and can enhance signal intensity in techniques like Electron Paramagnetic Resonance (EPR) and ¹³C Magnetic Resonance Imaging (MRI). nih.govsnmjournals.orgmdpi.com

A common strategy involves synthesizing these labeled analogs from isotopically enriched starting materials. For example, 5,5-di(trideuteromethyl)pyrroline N-oxide and ¹⁵N-labeled 5,5-dimethyl-1-pyrroline N-oxide (DMPO) have been synthesized from the corresponding labeled 2-nitropropane analogs. nih.govmdpi.com This straightforward, four-step process avoids the need for specialized equipment. nih.govmdpi.com

¹³C-Labeled Analogs: The synthesis of ¹³C-labeled DMPO has been developed for hyperpolarization by dynamic nuclear polarization (DNP), a technique that can increase the ¹³C NMR signal by over 10,000-fold. nih.govnih.gov This enhancement is crucial for in vivo detection of reactive oxygen species (ROS). nih.govnih.gov In one study, DMPO was labeled with ¹³C at the C5 position and also deuterated to prolong the T₁ relaxation time, which is optimal for in vivo ¹³C MRI. nih.govnih.gov The synthesis of a fully deuterated, ¹³C-labeled DMPO analog was achieved using ¹³C-labeled acetone as the starting material. snmjournals.org This isotopically labeled compound demonstrated increased signal intensities in ESR experiments compared to its unlabeled counterpart. snmjournals.org

Deuterated Analogs: Deuterium labeling is employed to increase the mass for mass spectrometry experiments and to enhance the stability of spin adducts. nih.govmdpi.com The di(trideuteromethyl) analog of DMPO provides a mass shift of +6, which helps to simplify the interpretation of mass spectra by creating characteristic ion pairs when mixed with the unlabeled compound. nih.govmdpi.com A facile method for synthesizing 5,5-di(trideuteromethyl)-1-pyrroline N-oxide involves using heptadeutero-2-bromopropane as the labeled starting material. mdpi.com Additionally, selective deuterium incorporation at the C-2 position of a 3,4-di-tert-butoxypyrroline N-oxide has been achieved through a base-catalyzed H/D exchange in D₂O under mild conditions. researchgate.net The availability of deuterated analogs is also valuable for mechanistic studies of complex interactions between molecules. nih.govprinceton.edu

Below is a table summarizing key isotopically labeled pyrroline N-oxide analogs and their applications.

| Labeled Compound | Isotope(s) | Starting Material (Example) | Key Application(s) | Reference(s) |

| 5-¹³C-DMPO-d₉ | ¹³C, ²H | ¹³C-labeled acetone | In vivo detection of ROS using hyperpolarized ¹³C-MRI | nih.govsnmjournals.orgnih.gov |

| ¹⁵N-DMPO | ¹⁵N | ¹⁵N-Sodium Nitrite | Unambiguous detection of Forrester-Hepburn artifact in ESR | nih.govmdpi.com |

| 5,5-di(trideuteromethyl)pyrroline N-oxide | ²H | Heptadeutero-2-bromopropane | Dual spin-trapping mass spectrometry experiments | nih.govmdpi.com |

| C-2 Deuterated 3,4-di-tert-butoxypyrroline N-oxide | ²H | 3,4-di-tert-butoxypyrroline N-oxide | Chiral building block in azaheterocycle synthesis | researchgate.net |

Mechanistic Insights into Pyrroline N-Oxide Synthesis

The synthesis of the pyrroline N-oxide core can be achieved through several mechanistic pathways, each offering distinct advantages in terms of substrate scope and stereochemical control. Key approaches include reductive cyclization, 1,3-dipolar cycloaddition, and subsequent oxidative transformations.

Reductive Cyclization Pathways

Reductive cyclization is a prominent strategy for constructing the 1-pyrroline ring system. This method often involves the intramolecular cyclization of a linear precursor containing both a nitro group and a carbonyl or related functional group.

One common pathway involves the Michael addition of a nitroalkane to an α,β-unsaturated ketone (a chalcone, for instance). The resulting adduct can then be reduced in situ, typically using zinc dust and an acid like HCl. organic-chemistry.org This reduction converts the nitro group into an amine, which then spontaneously undergoes intramolecular condensation with the ketone to form the cyclic imine, yielding the substituted Δ¹-pyrroline. organic-chemistry.org

Another approach utilizes the reductive cleavage of an N-O bond in an oxime ether, promoted by reagents like samarium(II) iodide (SmI₂). This generates an N-centered radical, which subsequently undergoes intramolecular cyclization to form the five-membered cyclic imine. organic-chemistry.org These methods provide a foundational pyrroline ring that can then be oxidized to the corresponding N-oxide. organic-chemistry.orgnih.gov

1,3-Dipolar Cycloaddition Reactions in Heterocycle Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely used reaction for the synthesis of five-membered heterocycles, including the pyrrolidine skeleton that is the precursor to pyrroline N-oxides. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) in a concerted, pericyclic fashion. chesci.com

Pyrroline N-oxides, being nitrones, are themselves 1,3-dipoles and can participate directly in these cycloaddition reactions. chemicalbook.comsigmaaldrich.cn The reaction of a nitrone with an alkene yields an isoxazolidine ring. sciforum.net This approach is highly valuable for its regio- and stereoselectivity, allowing for the construction of complex polycyclic systems. wikipedia.orgnih.gov

The mechanism can be understood through frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other governs the reaction's facility and regiochemistry. chesci.com These reactions can be catalyzed by Lewis acids or proceed under thermal conditions. frontiersin.orgunito.it The versatility of this reaction has been demonstrated in the synthesis of complex molecules like spiro-pyrrolidine-oxindoles, where azomethine ylides (another class of 1,3-dipoles) are generated in situ and react with various dipolarophiles. nih.govfrontiersin.org The resulting cycloadducts can then be further transformed into the desired pyrroline derivatives. sciforum.net

Oxidative Transformations for N-Oxide Formation

The final step in many syntheses of pyrroline N-oxides is the oxidation of the corresponding pyrroline or pyrrolidine precursor. This transformation establishes the characteristic N-oxide functionality.

Several oxidizing agents can be employed for this purpose. Common reagents include hydrogen peroxide, often in the presence of a catalyst. For the N-oxidation of nitrogen heterocycles like pyridines, reagents such as m-chloroperoxybenzoic acid (m-CPBA), magnesium monoperphthalate, and dimethyldioxirane (DMDO) are effective. thieme-connect.de Sodium percarbonate, in conjunction with rhenium-based catalysts, provides an efficient method for oxidizing tertiary nitrogen compounds to their N-oxides under mild conditions. organic-chemistry.org Another green and safe approach utilizes titanium silicalite (TS-1) as a catalyst with H₂O₂ in a flow reactor. organic-chemistry.org

The mechanism of N-oxidation generally involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant. For pyrrolizidine alkaloids, microsomal oxidation in biological systems can lead to the formation of both N-oxides and pyrrolic metabolites, suggesting two independent oxidative pathways. nih.gov In synthetic chemistry, the choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions, ensuring a high yield of the desired N-oxide product. nih.govresearchgate.netmdpi.com

Chemical Reactivity and Further Derivatization of the Pyrroline N-Oxide Core

The pyrroline N-oxide core is characterized by a versatile chemical reactivity, primarily centered around the nitrone functional group. This group can act as a 1,3-dipole, an electrophile, and a precursor to stable nitroxide radicals, making it a valuable synthon for further derivatization.

One of the most prominent reactions of pyrroline N-oxides is their role as spin trapping agents. chemicalbook.com They readily react with short-lived, highly reactive free radicals (such as hydroxyl or superoxide radicals) to form more stable nitroxide radical adducts. researchgate.netresearchgate.net These persistent adducts can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy, providing information about the original transient radical. researchgate.net

As 1,3-dipoles, pyrroline N-oxides undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form isoxazolidine-fused heterocyclic systems. wikipedia.orgsigmaaldrich.cnsciforum.net This reactivity is fundamental to the synthesis of complex nitrogen-containing molecules. researchgate.net

The pyrroline N-oxide core can also be targeted by nucleophiles. For example, the reaction of cyclic nitrones with organometallic reagents like alkynylmagnesium bromides leads to the formation of nitroxides with an alkynyl group adjacent to the N-O moiety. researchgate.net Subsequent hydrogenation and re-oxidation can produce sterically shielded nitroxides, which are known for their high resistance to bioreduction. researchgate.net This highlights the potential for derivatization at the carbon atom alpha to the nitrogen of the nitrone group. Further modifications can be introduced to the pyrrolidine ring to append functional groups, such as hydrophilic side chains, to create water-soluble spin probes for biological applications. researchgate.net

Nucleophilic and Electrophilic Reactions on the Pyrroline Ring System

The reactivity of the 1-pyrroline N-oxide ring is characterized by the electrophilic nature of the carbon atom of the C=N double bond, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone for the synthesis of a variety of substituted pyrrolidine derivatives.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the carbon-nitrogen double bond of 1-pyrroline N-oxides. This addition reaction is a powerful tool for the introduction of a wide range of alkyl, aryl, and vinyl groups at the 2-position of the pyrrolidine ring, leading to the formation of N-hydroxy-pyrrolidines. The general mechanism involves the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic C-2 of the pyrroline ring, followed by protonation of the resulting nitroxide radical anion intermediate.

While specific studies detailing the reaction of various nucleophiles exclusively with this compound are not extensively documented in publicly available literature, the reactivity pattern can be inferred from studies on analogous compounds like 5,5-dimethyl-1-pyrroline N-oxide (DMPO). For instance, the addition of nucleophiles is a key step in the mechanism of spin trapping, where the nitrone reacts with a transient free radical (a nucleophile) to form a more stable nitroxide radical adduct. nih.gov

| Nucleophile (Example) | Product Type | Potential Application |

| Grignard Reagents (e.g., RMgX) | 2-Substituted-N-hydroxypyrrolidines | Synthesis of complex heterocyclic structures |

| Organolithium Reagents (e.g., RLi) | 2-Substituted-N-hydroxypyrrolidines | Introduction of diverse functional groups |

| Free Radicals (e.g., •OH, •CH3) | Nitroxide Spin Adducts | Detection and characterization of transient radicals |

Electrophilic Reactions: The N-oxide functionality in heteroaromatic systems, such as pyridine N-oxide, is known to activate the aromatic ring towards electrophilic substitution, particularly at positions ortho and para to the nitrogen atom. wikipedia.org This is attributed to the resonance contribution of the N-oxide group, which can donate electron density to the ring. By analogy, the phenyl group at the 5-position of this compound could potentially be activated for electrophilic aromatic substitution.

Functionalization at the N-Oxide Moiety for Modified Properties

The N-oxide group is not merely a passive spectator; it is a reactive center that can be chemically modified to alter the properties of the molecule. Key transformations at the N-oxide moiety include deoxygenation and rearrangement reactions.

Deoxygenation: The removal of the oxygen atom from the N-oxide group to yield the corresponding imine (5-Methyl-5-phenyl-1-pyrroline) can be achieved using various reducing agents. Common reagents for this transformation include trivalent phosphorus compounds (e.g., PCl₃, PPh₃) and lower-valent transition metal complexes. This reaction is synthetically useful for accessing the corresponding pyrroline derivative.

Rearrangement Reactions: Under certain conditions, such as treatment with acylating agents like acetic anhydride or benzoyl chloride, N-oxides can undergo rearrangements. For cyclic nitrones, this can lead to the formation of lactams. This type of rearrangement, often referred to as a Polonovski-type reaction, typically involves the formation of an O-acylated intermediate, followed by elimination and subsequent hydrolysis.

Photoinduced Radical Generation from N-Oxide Precursors

The photochemistry of nitrones, including 1-pyrroline N-oxides, is a field of active research, particularly in the context of generating radical species. Upon absorption of UV light, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) has been shown to undergo photoionization in aqueous solutions, generating a cation radical (DMPO⁺•) and a hydrated electron. researchgate.net The DMPO⁺• can then react with water to produce the hydroxyl radical adduct of DMPO. researchgate.net In aprotic solvents, UV irradiation of DMPO can lead to the formation of carbon-centered radicals derived from the spin trap itself. researchgate.net

A comparative computational study on the photochemistry of DMPO and its 2-methyl-substituted analogue revealed that photoexcitation leads to the formation of an oxaziridine intermediate. nih.govsci-hub.ru This oxaziridine can then rearrange to form the corresponding lactam. nih.gov The stability and subsequent reaction pathways of the oxaziridine intermediate are influenced by the substitution pattern on the pyrroline ring. nih.gov

While specific photochemical studies on this compound are limited, the general principles observed for DMPO are likely to apply. The presence of the phenyl group may influence the photophysical properties and the nature of the radical intermediates formed.

| Photochemical Process | Intermediate/Product | Significance |

| Photoionization (in aqueous solution) | Cation radical, Hydrated electron | Generation of reactive oxygen species |

| Photolysis (in aprotic solvents) | Carbon-centered radicals | Potential for C-C bond formation |

| Photoisomerization | Oxaziridine | Intermediate in rearrangement reactions |

| Photo-rearrangement | Lactam | Synthesis of functionalized pyrrolidinones |

Advanced Spectroscopic and Computational Characterization of 5 Methyl 5 Phenyl 1 Pyrroline N Oxide and Spin Adducts

Electron Paramagnetic Resonance (EPR) Spectroscopy of Spin Adducts

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for detecting and characterizing the paramagnetic spin adducts formed by the reaction of MPPO with short-lived free radicals. The resulting EPR spectrum acts as a fingerprint, providing detailed information about the structure of the trapped radical. mdpi.comsigmaaldrich.com

The interpretation of an EPR spectrum relies on the analysis of its g-factor and, most importantly, the hyperfine coupling constants (hfccs or a-values). These constants arise from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as ¹⁴N, ¹H, and occasionally ¹⁷O or ¹³C. nih.govlibretexts.org The magnitude of the splitting indicates the degree of delocalization of the unpaired electron onto that nucleus. libretexts.org

The EPR spectra of MPPO spin adducts exhibit patterns analogous to the well-characterized DMPO adducts. nih.gov The primary splittings arise from the nitroxide nitrogen atom (aN) and the β-hydrogen atom (aHβ) of the pyrroline (B1223166) ring. The values of these constants are highly sensitive to the nature of the trapped radical, allowing for its identification. For instance, adducts with oxygen-centered radicals typically have different a-values than those with carbon-centered radicals. nih.gov

While specific, comprehensively tabulated hyperfine coupling constants for a wide range of MPPO adducts are not as abundant in the literature as for DMPO, the principles of interpretation are identical. The table below shows typical hfcc values for adducts of the related spin trap DMPO, which serve as a reference for interpreting MPPO spectra.

Table 1: Representative Hyperfine Coupling Constants for DMPO Spin Adducts This table provides reference values from the closely related spin trap DMPO to aid in the interpretation of MPPO spectra, which show similar patterns. nih.gov

| Trapped Radical | Adduct | aN (G) | aHβ (G) | aXγ (G) | g-factor | Reference |

| Hydroxyl (•OH) | DMPO/•OH | 14.9 | 14.9 | - | - | researchgate.net |

| Superoxide (B77818) (O₂•⁻) | DMPO/•OOH | 14.3 | 11.7 | aHγ = 1.25 | - | rsc.org |

| Methyl (•CH₃) | DMPO/•CH₃ | 16.4 | 23.4 | - | - | researchgate.net |

| Hydroxymethyl (•CH₂OH) | DMPO/•CH₂OH | 15.8 | 22.8 | - | - | nih.gov |

Note: G = Gauss. The values can vary slightly depending on solvent and temperature.

The phenyl group in MPPO influences the electronic environment and stability of the spin adducts, leading to differences in hfcc values and significantly longer lifetimes compared to DMPO adducts. nih.govnih.gov

The chiral center at the C5 position of the MPPO molecule means that the non-stereospecific addition of a radical can result in the formation of two diastereomeric spin adducts. nih.govnih.gov These are typically referred to as cis and trans isomers, denoting the orientation of the trapped radical group relative to the phenyl group at the C5 position.

For MPPO, this phenomenon has been observed and characterized:

Carbon-Centered Radicals : When trapping carbon-centered radicals, two distinct spin-adduct spectra are often detected. The major component is assigned to the trans addition product, where the radical adds to the side of the pyrroline ring opposite to the bulky phenyl group. The minor component is assigned to the cis adduct. nih.gov

Superoxide/Peroxyl Radicals : In the case of superoxide (or peroxyl) radical adducts, the reverse assignment has been suggested, with the cis adduct being the major component. nih.gov

Hydroxyl Radicals : For the hydroxyl radical adduct (MPPO/•OH), only a single EPR spectrum is typically detected, suggesting that either only one isomer is formed or the spectral parameters of the two isomers are indistinguishable. nih.gov

The ability to resolve and assign these stereoisomers provides a higher level of detail in the characterization of radical adducts and can offer insights into the steric and electronic factors governing the spin trapping reaction.

A significant advantage of MPPO is the enhanced stability of its spin adducts compared to those of DMPO. nih.gov The lifetime of a spin adduct is a critical parameter, as a longer-lived adduct allows for a higher steady-state concentration, making detection easier, especially when the rate of radical generation is low.

Time-resolved EPR studies, which monitor the EPR signal intensity over time, have been used to quantify the stability of MPPO adducts. The spontaneous decay of the EPR signal for MPPO spin adducts with oxygen-centered radicals has been shown to follow first-order kinetics. nih.gov The stability, often expressed as a half-life (t₁/₂), can be dependent on factors such as pH.

At a physiological pH of 7.4, the following half-lives have been determined for key MPPO spin adducts:

MPPO/•OH (hydroxyl adduct): t₁/₂ = 76.4 minutes. nih.gov

MPPO/•OOH (hydroperoxyl/superoxide adduct): t₁/₂ = 5.7 minutes. nih.gov

These lifetimes are notably longer than those for the equivalent DMPO adducts (e.g., the half-life of the DMPO/•OOH adduct is approximately 1 minute), highlighting the superior performance of MPPO for trapping and stabilizing oxygen-centered radicals. nih.govnih.gov

While EPR spin trapping is excellent for detecting and identifying radicals, quantifying the absolute amount of radicals produced requires careful methodology. The intensity of the EPR signal from a spin adduct is not only proportional to the amount of radical generated but is also dependent on the kinetics of both the formation and the decay of the adduct. nih.gov

Quantitative EPR methods involve a kinetic analysis-based approach to determine the rate of radical generation. This can be achieved by:

Measuring Adduct Kinetics : Separately determining the rates of formation and decay of the specific spin adduct under the experimental conditions. nih.gov

Using a Standard : Comparing the integrated EPR signal of the sample to that of a stable radical standard of known concentration, such as TEMPOL or DPPH. nih.gov

Ensuring Reproducibility : Maintaining consistent experimental conditions, including sample volume, shape, solvent, and positioning within the EPR cavity, is crucial for accurate comparisons between the sample and the standard. nih.gov The dielectric constant of the solvent can significantly affect the spectrometer's sensitivity, making it preferable to use the same solvent for both the sample and the standard. nih.gov

By combining the measured concentration of the spin adduct at a given time with the kinetic parameters of its formation and decay, it is possible to calculate the total quantity of the short-lived radicals that were generated and trapped. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

While EPR is the definitive tool for studying paramagnetic spin adducts, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural characterization of the diamagnetic parent spin trap and its diamagnetic reaction products. nih.govchemicalbook.com When a nitroxide spin adduct undergoes a one-electron reduction, it forms a diamagnetic hydroxylamine (B1172632). This stable, EPR-silent molecule can be isolated and its structure confirmed using high-resolution NMR techniques. chemicalbook.com This provides an indirect but powerful confirmation of the spin trapping reaction pathway.

High-resolution ¹H and ¹³C NMR spectroscopy can provide a complete structural assignment of the MPPO molecule and its diamagnetic derivatives. While detailed, peer-reviewed NMR spectral assignments specifically for MPPO are not widely published, the expected features can be predicted based on its structure and on data from analogous compounds. chemicalbook.comnih.gov

¹H NMR : A proton NMR spectrum of MPPO would show distinct signals for the aromatic protons of the phenyl group (typically in the 7-8 ppm range), the aliphatic protons on the pyrroline ring (C3 and C4), and the methyl group protons (C5-CH₃). chemicalbook.comchemicalbook.com The chemical shifts, integration, and spin-spin splitting patterns of these signals would confirm the connectivity of the molecule.

¹³C NMR : A carbon NMR spectrum would show separate resonances for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic ring carbons, the methyl carbon, and the key C=N carbon of the nitrone functionality. nih.gov For example, in the related compound 5-¹³C-DMPO, the labeled C5 carbon provides a distinct peak at 76 ppm. nih.gov

2D NMR Techniques : Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish ¹H-¹H and ¹H-¹³C correlations, respectively. These experiments provide unambiguous proof of the molecular structure by showing which protons are coupled to each other and which protons are attached to which carbons.

The structural elucidation of the parent nitrone and its stable diamagnetic products by NMR is a crucial complementary technique that validates the identity of the molecules involved in the EPR-detected spin trapping process. nih.govresearchgate.net

Application of Isotopic Labeling in NMR for Reaction Mechanism Elucidation

Isotopic labeling is a powerful tool in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy for delineating the intricate reaction pathways involving pyrroline N-oxides. The strategic incorporation of stable isotopes, such as ¹³C and ¹⁵N, into the spin trap molecule provides an unambiguous method for tracking the fate of atoms during a chemical reaction. nih.govnih.gov This approach is particularly valuable for distinguishing between genuine radical trapping events and potential artifacts, such as nucleophilic addition followed by oxidation, which can lead to the same nitroxide spin adduct. nih.gov

When a spin trap like a pyrroline N-oxide derivative is labeled, for instance with ¹⁵N, the resulting spin adducts can be analyzed by various NMR techniques. nih.govmeihonglab.com One-dimensional and two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to observe correlations between the nitrogen atom and adjacent protons, confirming the formation of the N-O bond in the nitroxide. nih.gov Furthermore, advanced techniques like the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) can be applied to ¹³C-enriched samples to trace the entire carbon skeleton of the spin adduct, providing definitive structural evidence and insight into rearrangement or degradation pathways. nih.gov

Table 1: Applications of Isotopic Labeling in NMR for Spin Trap Analysis

| Isotope | Application | NMR Technique(s) | Finding | Reference(s) |

|---|---|---|---|---|

| ¹⁵N | Distinguishing genuine spin trapping from artifacts (e.g., Forrester-Hepburn mechanism). | ¹⁵N NMR, HSQC | Provides unambiguous confirmation of the nitrogen atom's origin in the final adduct. | nih.gov |

| ¹³C | Elucidation of adduct structure and degradation pathways. | ¹³C NMR, INADEQUATE | Allows for tracing the carbon skeleton from the trap to the final product. | nih.govnih.gov |

| ²H (Deuterium) | Simplifying complex proton NMR spectra and use in dual spin-trapping experiments. | ¹H NMR, MS | Mass shift helps in MS identification; simplified ¹H spectra aid structural analysis. | nih.gov |

| ¹³C / ¹⁵N (Dual) | Sequence-specific assignment in labeled proteins. | 2D & 3D MAS NMR | Enables detailed structural determination of spin-trapped sites on biomolecules. | nih.govmeihonglab.com |

Mass Spectrometry Techniques in Pyrroline N-Oxide Research

Mass spectrometry (MS) is an indispensable tool for the study of 5-Methyl-5-phenyl-1-pyrroline N-Oxide and its spin adducts, offering high sensitivity and specificity for identifying both stable and transient species.

Identification and Structural Confirmation of Spin Adducts and Degradation Products

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is routinely used for the structural elucidation of spin adducts and their subsequent degradation products. ncsu.edunih.gov The initial step involves analyzing the mass spectrum of the parent spin trap to understand its intrinsic fragmentation pathway. ncsu.edu For example, in the analysis of a similar compound, 5-diisopropyloxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO), GC-MS revealed a characteristic fragmentation pattern that served as a basis for identifying its adducts. ncsu.edu

When a spin adduct is formed, its mass spectrum will show a molecular ion peak corresponding to the mass of the spin trap plus the mass of the trapped radical. Tandem mass spectrometry (MS/MS) is then employed to fragment the molecular ion, providing structural information that can confirm the identity of the trapped species and its point of attachment to the nitrone. nih.govnih.gov Common degradation products of nitroxide spin adducts, such as the corresponding hydroxylamine (reduction product) and nitrone (oxidation or dismutation product), can also be identified by their unique mass-to-charge (m/z) ratios in the mass spectrum. ncsu.edu For instance, the decay of a methyl radical adduct of a pyrroline N-oxide derivative was shown to yield a detectable nitrone form. ncsu.edu

Table 2: Example Mass Spectrometry Data for a Pyrroline N-Oxide Derivative and its Adduct

| Compound | m/z of Molecular Ion | Key Fragment Ions (m/z) | Interpretation | Reference(s) |

|---|---|---|---|---|

| DIPPMPO (Parent Trap) | 263 | 221, 179, 162, 144, 98 | Fragmentation pathway of the unreacted spin trap. | ncsu.edu |

| Methyl Adduct (Nitrone form) | 277 | 235, 193, 176, 112, 96 | Confirms trapping of a methyl radical (•CH₃) and subsequent oxidation to the nitrone. | ncsu.edu |

| Hydroxylamine form | Not detected by GC-MS | - | Indicates that the nitrone is the more stable or readily detectable decay product under these conditions. | ncsu.edu |

Data based on analysis of 5-diisopropyloxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO), an analog of MPPO.

Isotopic Tracing and Metabolite Profiling using Mass Spectrometry

Isotopic tracing is a powerful strategy in mass spectrometry that leverages the use of stable isotopes to track the metabolic fate of compounds. nih.govnih.gov By using an isotopically labeled version of this compound (e.g., labeled with ¹³C, ¹⁵N, or ²H), researchers can easily identify its spin adducts and any subsequent metabolites within a complex biological sample. nih.govresearchgate.net

In a typical experiment, a mixture containing equal amounts of the labeled and unlabeled spin trap is used. nih.gov Any species derived from the trap will appear in the mass spectrum as a characteristic doublet, with the mass difference corresponding to the mass of the incorporated isotopes. nih.gov This "signature" allows for the rapid and confident identification of adducts, even at low concentrations, from the sea of background ions. researchgate.net This approach is highly effective for metabolite profiling, enabling the discovery of previously uncharacterized biotransformation products of the spin trap or its adducts. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly crucial in these studies, as it can distinguish between isotopologues (e.g., a molecule with one ¹³C vs. one ¹⁵N) and resolve labeled peaks from other interfering ions. nih.govnih.gov

Computational Chemistry Approaches for Mechanistic and Spectroscopic Prediction

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the structural, electronic, and energetic properties of this compound and its adducts.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structures and electronic properties of molecules like MPPO. rsc.org DFT calculations can determine the optimal molecular geometry, bond lengths, and bond angles for the parent nitrone, the transient radical, and the resulting spin adduct. nih.gov This information is fundamental to understanding the steric and electronic factors that govern the spin trapping reaction.

Furthermore, DFT is used to analyze the electronic structure, including the distribution of electron density and spin density. researchgate.net For a spin adduct, calculating the Mulliken spin density reveals how the unpaired electron is distributed across the molecule, primarily on the nitroxide functional group. researchgate.net This analysis is key to understanding the adduct's reactivity and stability. The calculated molecular orbital energies (e.g., HOMO and LUMO) provide insights into the kinetic and thermodynamic favorability of the spin trapping process. rsc.org

Prediction of EPR Parameters and Computational Assessment of Spin Adduct Stability

A significant application of computational chemistry in this field is the prediction of Electron Paramagnetic Resonance (EPR) parameters. northwestern.eduosti.gov DFT calculations can accurately predict the isotropic hyperfine coupling constants (hfcc or a-values) and the g-value, which are the defining characteristics of an EPR spectrum. researchgate.netresearchgate.net By calculating these parameters for a proposed spin adduct structure, a theoretical EPR spectrum can be simulated. northwestern.edu This simulated spectrum can then be compared to the experimental one to confirm the identity of the trapped radical. nih.govresearchgate.net

Computational methods are also vital for assessing the stability of different spin adducts. The relative stability can be evaluated by calculating the energies of the spin adducts and their potential degradation products. rsc.orgresearchgate.net For example, DFT calculations can determine whether a superoxide adduct is more likely to decay into a hydroxyl adduct or other secondary species. nih.gov This predictive capability is crucial for interpreting experimental results, especially when multiple radical species are present or when adducts are short-lived. nih.govpsu.edu

Table 3: Computationally Predicted vs. Experimental EPR Parameters for Radical Adducts

| Radical Trapped | Spin Trap | Predicted aN (G) | Predicted aH (G) | Experimental aN (G) | Experimental aH (G) | Reference(s) |

|---|---|---|---|---|---|---|

| (4-methyl)phenyl | DMPO | - | - | 14.02 | 19.55 | mdpi.com |

| (4-methyl)phenyl | PBN | - | - | 14.52 | 2.21 | mdpi.com |

| Formyl (•CHO) | DMPO | - | - | 15.72 | 21.27 | nih.gov |

Note: Direct computational predictions for MPPO were not available in the provided context; data for analogous systems (DMPO, PBN) are shown to illustrate the principle.

Molecular Dynamics Simulations of Spin Trapping Processes and Adduct Interactions

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound (MPPO) are not extensively documented in publicly available literature, the principles and utility of MD simulations in the context of spin trapping can be understood from studies on analogous pyrroline N-oxide derivatives. MD simulations provide a powerful computational microscope to investigate the dynamic interactions between the spin trap, the radical species, and the surrounding solvent molecules, which are crucial for a comprehensive understanding of the spin trapping process.

MD simulations can be employed to explore the conformational landscape of the MPPO molecule and its spin adducts. The flexibility of the five-membered pyrroline ring and the rotational freedom of the phenyl and methyl substituents can lead to multiple low-energy conformations. Understanding the population and interconversion rates of these conformers is critical, as the geometry of the spin trap can influence its reactivity and the spectral parameters of the resulting spin adduct. For instance, in the case of the structurally related 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), conformational exchange between different conformers of its superoxide adduct has been shown to affect the corresponding EPR spectra. acs.org

Furthermore, MD simulations can shed light on the initial encounter between the spin trap and the free radical. The simulation can model the diffusion of the radical towards the spin trap and the pre-reaction complex formation, providing insights into the orientational requirements for an effective trapping event. The solvent environment plays a critical role in this process by mediating the interaction between the reactants. MD simulations explicitly including solvent molecules can reveal the structure and dynamics of the solvation shells around the nitrone functionality and the incoming radical, which can significantly impact the reaction rate.

Once the spin adduct is formed, MD simulations can be used to study its interactions with the environment. For example, the stability of the spin adduct can be influenced by its interactions with solvent molecules or other species present in the system. By simulating the adduct in a relevant biological environment, such as near a lipid membrane or a protein, MD can help to understand how these interactions might affect the adduct's lifetime and its EPR spectral characteristics.

While direct MD simulation data for MPPO is awaited, the application of this technique to other spin traps underscores its potential to provide a dynamic and detailed picture of the spin trapping process, from the initial encounter of the reactants to the behavior of the resulting spin adduct in complex environments.

Reaction Mechanism Elucidation and Energy Landscape Mapping through Computational Modeling

Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of spin trapping and for mapping the potential energy surface of these reactions. Such studies provide detailed information about the transition states, intermediates, and the energetics of the entire process.

For pyrroline N-oxide based spin traps, the addition of a free radical to the C=N double bond is the key step in the formation of the spin adduct. DFT calculations can be used to model this reaction pathway, identifying the geometry of the transition state and calculating the activation energy barrier. The height of this barrier is a key determinant of the spin trapping rate constant.

In the case of MPPO, the presence of the phenyl group at the 5-position introduces stereochemical considerations. The incoming radical can add to the double bond from either the same side as the phenyl group (cis-addition) or the opposite side (trans-addition), leading to the formation of two diastereomeric spin adducts. nih.gov Computational modeling can be used to calculate the energies of these two transition states and the resulting adducts, thereby predicting the stereoselectivity of the spin trapping reaction. An interesting observation for MPPO is that for carbon-centered radicals, the trans-adduct is typically the major product, while for superoxide radicals, the cis-adduct appears to be favored. nih.gov

The stability of the resulting spin adduct is another critical factor in a successful spin trapping experiment. Computational models can be used to investigate the thermodynamics of the spin adduct formation and to explore potential decomposition pathways. For example, studies on the unimolecular decomposition of superoxide adducts of related spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) have shown that the initial O-O bond scission is the rate-limiting step. researchgate.net Similar calculations for the MPPO-superoxide adduct could provide valuable insights into its persistence.

The table below summarizes typical computational approaches and the kind of data that can be obtained from such studies on pyrroline N-oxide spin traps, which are applicable to the investigation of MPPO.

| Computational Method | Information Obtained | Relevance to MPPO |

| Density Functional Theory (DFT) | Optimized geometries of reactants, transition states, and products. Reaction and activation energies. Hyperfine coupling constants for EPR spectra simulation. Thermodynamic properties (enthalpy, Gibbs free energy). | Elucidation of the reaction mechanism for radical addition. Prediction of the stereoselectivity (cis/trans adduct formation). Calculation of the energetic barriers for adduct formation and decomposition. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies and UV-Vis spectra. | Understanding the photostability of MPPO and its spin adducts. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterizing the nature of the newly formed bond in the spin adduct and any intramolecular interactions, such as hydrogen bonding. |

| Continuum Solvation Models (e.g., PCM) | Simulating the effect of the solvent on the energetics and geometries of the species involved in the reaction. | Providing more realistic energy profiles for spin trapping reactions in different solvent environments. |

By applying these computational methodologies, a detailed and quantitative understanding of the factors governing the spin trapping efficiency and the stability of the spin adducts of this compound can be achieved. This knowledge is crucial for the accurate interpretation of experimental EPR data and for the rational design of new and improved spin traps.

Mechanistic Investigations of Spin Trapping by 5 Methyl 5 Phenyl 1 Pyrroline N Oxide

Kinetics and Thermodynamics of Radical Trapping by MPPO

The efficacy of 5-Methyl-5-phenyl-1-pyrroline N-Oxide (MPPO) as a spin trap is fundamentally linked to its reaction kinetics with various transient radical species. The rate at which MPPO traps a radical to form a more stable, EPR-detectable spin adduct is a critical parameter. Research has shown that MPPO exhibits high rate constants for trapping physiologically significant radicals.

For instance, the reaction rate with the highly reactive hydroxyl radical (•OH) is very fast, making MPPO an effective scavenger for this species. While specific rate constants for MPPO with a wide range of radicals are a subject of ongoing research, the general principle is that a higher rate constant allows the spin trap to compete more effectively for the radical in a complex biological or chemical system. The trapping of carbon-centered and other radicals has also been demonstrated, expanding the utility of MPPO in diverse research areas. nih.govnih.govnih.gov

Below is a data table summarizing the known rate constants for radical trapping by MPPO and related compounds.

The stability of the spin adducts formed by MPPO is not absolute and can be significantly influenced by the surrounding chemical environment, particularly the pH. Studies have shown that the decay of MPPO spin adducts follows first-order kinetics, and their half-lives are pH-dependent. nih.gov For example, at a physiological pH of 7.4, the half-life of the MPPO-hydroxyl adduct (MPPO-OH) is reported to be approximately 76.4 minutes, while the MPPO-superoxide adduct (MPPO-OOH) has a much shorter half-life of 5.7 minutes. nih.gov This difference in stability is a key feature for distinguishing between the two radical species.

The pH also affects the protonation state of the spin adducts. oregonstate.edu Changes in protonation can alter the conformation and electronic distribution of the adduct, which in turn can affect its EPR spectral parameters and decay pathways. oregonstate.edu This is a critical consideration in biological experiments where different cellular compartments can have distinct pH values.

Specificity and Selectivity of MPPO for Different Radical Species

A significant advantage of MPPO is its ability to differentiate between superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals. This is possible because the resulting spin adducts, MPPO-OOH and MPPO-OH, exhibit distinct and well-resolved Electron Paramagnetic Resonance (EPR) spectra. This spectral distinction allows for the simultaneous detection and characterization of both radical species in the same system.

The relative stability of the MPPO-OOH adduct contributes to its detectability. However, it is important to note that the MPPO-OOH adduct can decompose to form the MPPO-OH adduct, a process that must be accounted for during spectral analysis. researchgate.net The ability to distinguish these two critical oxygen-centered radicals makes MPPO a valuable tool for studying oxidative stress and related pathological conditions. nih.govnih.gov

MPPO's utility extends beyond oxygen-centered radicals. It has been shown to effectively trap a variety of carbon-centered radicals, which are involved in numerous biological and chemical processes. nih.govnih.gov The resulting MPPO-carbon adducts produce EPR spectra that can provide information about the structure of the original carbon radical.

Furthermore, MPPO has been used to trap sulfur-centered radicals, such as the sulfite (B76179) radical anion (•SO₃⁻). nih.gov The detection of such radicals is important for understanding the biological effects of sulfur-containing compounds. The versatility of MPPO in trapping a range of inorganic radicals underscores its broad applicability in free radical research. nih.govresearchgate.net

Factors Influencing Spin Trapping Efficiency and Adduct Fidelity

The success of a spin trapping experiment depends on both the efficiency of the trapping reaction and the fidelity of the resulting spin adduct, meaning that the adduct accurately reflects the primary radical that was trapped. researchgate.netnih.gov Several factors can influence these parameters.

The concentration of the spin trap is a crucial factor. mdpi.com A sufficiently high concentration of MPPO is necessary to ensure that it can effectively compete with other potential reactions of the short-lived radical. However, excessively high concentrations can sometimes lead to artifacts or affect the stability of the spin adducts. mdpi.com

The chemical environment, including the solvent and the presence of other molecules, can also impact trapping efficiency. nih.gov Adduct fidelity can be compromised by the transformation of one spin adduct into another, such as the decomposition of MPPO-OOH to MPPO-OH. researchgate.net It is also important to be aware of potential artifacts, such as the formation of radical adducts through non-radical pathways, like the Forrester-Hepburn mechanism, which involves nucleophilic addition to the spin trap. nih.govnih.govresearchgate.net Careful experimental design and control are therefore essential for obtaining accurate and reliable results with MPPO.

Investigation of Competitive Reactions and Formation of Non-Radical Artifacts in Spin Trapping Assays

In the field of spin trapping, the ideal scenario involves the specific and exclusive reaction of the spin trap with a target free radical. However, the reality, particularly within complex biological systems, is that competitive reactions can occur, potentially leading to the formation of non-radical artifacts and misleading interpretations. Nitrone spin traps, including this compound (MPPO), are susceptible to such reactions due to their inherent chemical reactivity.

Nitrone spin traps are known to be capable of reacting with both free radicals and non-radical species through electrophilic and nucleophilic addition pathways. nih.gov Two primary mechanisms for the generation of artifactual radical adducts have been identified for similar spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), and the principles extend to MPPO. nih.gov

Inverted Spin Trapping: This mechanism involves the one-electron oxidation of the spin trap itself to form a radical cation. This species can then react with nucleophiles present in the medium, leading to a spin adduct that does not represent the initial target radical. For example, the oxidation of DMPO can lead to the formation of DMPO/.OH adducts in the presence of water, a process that does not require the presence of free hydroxyl radicals. nih.gov

Forrester-Hepburn Mechanism: This pathway is initiated by the nucleophilic addition of a non-radical species to the carbon atom of the nitrone double bond. The resulting hydroxylamine (B1172632) can then be oxidized to a nitroxide radical adduct. In biological environments, this is considered a major route for the formation of potential artifactual adducts, as numerous biological nucleophiles (e.g., thiols, amines) are present. nih.gov

The high concentrations of spin traps required in many experiments to effectively compete with the rapid decay of transient radicals can increase the probability of these side reactions. nih.gov For instance, in Fenton systems used to generate hydroxyl radicals, it has been shown that if the concentration of the spin trap (like DMPO) is not sufficiently high relative to the reactants (H₂O₂ and Fe²⁺), the initially formed spin adduct can be further oxidized, leading to complex secondary signals and an inaccurate quantification of the primary radical. nih.gov While specific studies detailing these artifact-forming pathways for MPPO are not as prevalent as for DMPO, the shared nitrone functional group suggests a similar potential for such competitive and non-radical reactions must be considered during experimental design and data interpretation.

Correlation Between Spin Adduct Stability and Detection Sensitivity in Diverse Chemical and Biological Milieu

The sensitivity of radical detection in a spin trapping experiment is fundamentally linked to the stability of the resulting spin adduct. A short-lived adduct may decay before it can be detected by electron paramagnetic resonance (EPR) spectroscopy, leading to a false negative or an underestimation of radical production. wikipedia.org Consequently, a key goal in the development of new spin traps has been to increase the half-life of their corresponding spin adducts. doi.org

This compound (MPPO) was specifically designed to form more persistent spin adducts compared to earlier spin traps like DMPO. The stability of MPPO's adducts with hydroxyl (•OH) and superoxide/hydroperoxyl (•OOH/O₂⁻•) radicals has been systematically evaluated. Studies have shown that the decay of these MPPO spin adducts follows first-order kinetics, and their stability is notably dependent on the pH of the environment. doi.orgnih.gov

At a physiological pH of 7.4, the MPPO-OH adduct exhibits remarkable stability. This increased persistence allows for a significantly longer window for detection, thereby enhancing the sensitivity of EPR measurements. The stability of the superoxide adduct, while less than the hydroxyl adduct, is also substantial and represents an improvement over many other spin traps. doi.orgnih.gov

| Spin Adduct | Half-Life (t½) in minutes | Reference |

|---|---|---|

| MPPO-OH | 76.4 | doi.orgnih.gov |

| MPPO-OOH/O₂⁻• | 5.7 | doi.orgnih.gov |

This enhanced stability directly translates to greater detection sensitivity. For example, spin traps like 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) can be detected at lower concentrations than DMPO due to the increased stability of their adducts. caymanchem.com Similarly, the robust nature of MPPO adducts allows for the reliable detection of transient radicals in diverse chemical and biological milieu, where factors like enzymatic degradation or reaction with other cellular components could otherwise diminish the signal. nih.govresearchgate.net The structural features of MPPO, particularly the phenyl group at the C-5 position, are thought to contribute to this enhanced stability, influencing the rate of decay reactions. doi.orgnih.gov

Detailed Mechanisms of Spin Adduct Formation and Subsequent Transformations

Elucidation of Concerted Versus Stepwise Radical Addition Mechanisms

The formation of a spin adduct is the cornerstone of the spin trapping technique, involving the addition of a reactive, short-lived radical across the C=N double bond of the nitrone. nih.gov This reaction can theoretically proceed through two distinct mechanistic pathways: a concerted mechanism or a stepwise mechanism.

Concerted Mechanism: In a concerted reaction, the bond-breaking and bond-making processes occur simultaneously in a single transition state without the formation of any intermediate. youtube.com For radical addition to a nitrone, this would involve the radical attacking the C=C or C=N bond and forming the new C-radical or N-O-radical bond in one fluid step. Cycloaddition reactions are often classic examples of concerted pathways. youtube.com

Stepwise Mechanism: A stepwise mechanism involves multiple steps and the formation of one or more intermediates. youtube.com In the context of spin trapping, a stepwise addition would involve the initial attack of the radical on the nitrone to form a radical intermediate, which would then undergo a subsequent transformation (e.g., ring closure or rearrangement) to yield the final stable nitroxide spin adduct. This pathway allows for the potential formation of charged intermediates like cations or anions, or a radical intermediate. youtube.com

Pathways and Kinetics of Spin Adduct Degradation and Rearrangement

Once formed, the spin adduct is not indefinitely stable and will undergo degradation or rearrangement, leading to the loss of the paramagnetic EPR signal. The pathways and rates of these subsequent transformations are critical, as they dictate the useful lifetime of the adduct for detection and can sometimes lead to the formation of other, potentially misleading, species.

The decay of MPPO spin adducts, such as MPPO-OH and MPPO-OOH, has been shown to follow first-order kinetics. doi.orgnih.gov This implies that the rate of decay is directly proportional to the concentration of the spin adduct itself, characteristic of a unimolecular degradation process.

The degradation of the superoxide adduct (MPPO-OOH) is of particular interest. For the widely used spin trap DMPO, a significant drawback is that its superoxide adduct (DMPO-OOH) rapidly decomposes to form the hydroxyl adduct (DMPO-OH). interchim.fr This makes it difficult to unambiguously distinguish between superoxide and hydroxyl radical generation. Spin traps like MPPO and DEPMPO were developed to overcome this limitation. A significant advantage of DEPMPO, for example, is that its superoxide adduct does not decompose into the hydroxyl adduct. caymanchem.com Similarly, MPPO provides a more stable and distinct signal for superoxide, minimizing this problematic rearrangement pathway. doi.orgnih.gov

The ultimate fate of the spin adduct involves its conversion to an EPR-silent (diamagnetic) species. The primary pathway for this is the reduction of the nitroxide radical to the corresponding hydroxylamine. researchgate.net This reduction can be facilitated by various biological reductants or other molecules present in the reaction medium. Other potential degradation pathways could include further oxidation or disproportionation reactions, especially at high adduct concentrations. The specific kinetics and pathways are influenced by the structure of the trapped radical and the chemical environment (pH, presence of oxidants or reductants). nih.govrsc.org

Applications of 5 Methyl 5 Phenyl 1 Pyrroline N Oxide in Advanced Research

Biomedical Research Applications of MPPO in Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Detection

The detection of ROS and RNS is critical for understanding the mechanisms of numerous biological processes and diseases. MPPO serves as a crucial tool in this area of biomedical research due to its efficacy in trapping key oxygen-centered radicals. doi.orgbiolinks.co.jp

MPPO has been systematically evaluated for its ability to trap hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals, two of the most significant ROS in biological systems. doi.org Research demonstrates that MPPO is not only an effective spin trap but its resulting spin adducts exhibit significantly longer lifetimes compared to those of DMPO, which facilitates more reliable detection and quantification. nih.gov

One of the key advantages of MPPO is its excellent shelf life and the absence of common artifacts associated with DMPO. nih.gov The EPR spectra of MPPO spin adducts show patterns similar to those of DMPO, which is beneficial for researchers familiar with DMPO spectra. nih.gov A notable characteristic of MPPO is the formation of two distinct spin adduct spectra in certain cases, which are attributed to the cis and trans isomers resulting from radical addition relative to the phenyl group. nih.gov

The stability of MPPO's radical adducts is a critical factor for its utility. Studies have determined the half-lives of these adducts, showing a clear improvement over previous spin traps. At a physiological pH of 7.4, the half-life for the MPPO-hydroxyl adduct is approximately 76.4 minutes, while the half-life for the MPPO-superoxide adduct is 5.7 minutes. doi.org

Table 1: Half-Life of MPPO Radical Adducts at pH 7.4

| Radical Species Trapped | Adduct Formed | Half-Life (minutes) |

| Hydroxyl Radical (•OH) | MPPO-OH | 76.4 |

| Superoxide Radical (O₂•⁻) | MPPO-OOH | 5.7 |

This interactive table summarizes the stability of MPPO spin adducts generated from trapping key reactive oxygen species, as determined by EPR spectroscopy. doi.org

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key factor in the pathophysiology of many diseases. By providing a reliable method for detecting and identifying specific free radicals like •OH and O₂•⁻, MPPO serves as an essential tool for investigating the mechanisms of oxidative stress. nih.govdoi.org The enhanced stability of MPPO adducts allows for more accurate measurement of radical production in complex biological environments, helping researchers to elucidate the role of specific ROS in disease initiation and progression. nih.govdoi.org

The study of myocardial ischemia-reperfusion injury is a significant area of research where free radicals are known to play a major detrimental role. Spin traps are frequently used in these studies to detect the burst of ROS upon reperfusion. While other spin traps like DMPO and DEPMPO have been used to characterize radical production in isolated rat hearts following ischemia, a review of the scientific literature did not yield specific studies that have utilized 5-Methyl-5-phenyl-1-pyrroline N-Oxide for this particular application. researchgate.netrsc.org

Free radicals are natural byproducts of cellular metabolism, and their overproduction is linked to the progression of various diseases. Spin traps are vital for studying the formation of these radicals in metabolic processes. Although the properties of MPPO make it a suitable candidate for such investigations, publicly available research specifically documenting the use of MPPO to elucidate radical formation in general cellular metabolism and its link to disease progression is limited. nih.govdoi.org

Applications in Chemical Synthesis and Materials Science

The utility of spin traps extends beyond biology into the realm of chemistry, where they can help elucidate reaction mechanisms involving radical intermediates.

Understanding the mechanisms of complex organic reactions often requires the detection of short-lived radical intermediates. The stability and trapping efficiency of MPPO make it a potentially valuable tool for physical organic chemists. nih.gov However, based on available literature, its application appears to be predominantly focused on biological systems. biolinks.co.jpacs.org There is a lack of specific documented research where MPPO has been applied to characterize transient radical intermediates within the context of synthetic organic chemistry or materials science.

Studies in Polymer Chemistry, Radical Polymerization Kinetics, and Mechanism Elucidation